molecular formula C12H17NO6 B13030121 (S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate

(S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate

Cat. No.: B13030121
M. Wt: 271.27 g/mol
InChI Key: DAXZTBVSSNGGTB-DUDYXQCISA-N
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Description

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of a phenolic group and a succinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aminoethyl group, followed by esterification with ®-2-hydroxysuccinic acid. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Ethers.

Scientific Research Applications

(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The aminoethyl group can interact with receptors or transporters, modulating their function. The succinate moiety may participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its combination of a phenolic group, an aminoethyl group, and a succinate moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]phenol;(2R)-2-hydroxybutanedioic acid

InChI

InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m01/s1

InChI Key

DAXZTBVSSNGGTB-DUDYXQCISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N.C([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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